![molecular formula C18H22N6OS B5595457 2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)
2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions, with key steps including tosylation, treatment with appropriate acetamides, and the use of Horner−Emmons reagents for direct incorporation of functional groups. These steps are crucial for achieving stereospecific outcomes and for the introduction of various substituents into the imidazo[1,2-a]pyridine framework (Hamdouchi et al., 1999).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Given its structural features, it could potentially interact with a variety of targets. For example, indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Future Directions
Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation. Given the biological activity of related compounds, it could potentially serve as a lead compound in the development of new pharmaceuticals .
properties
IUPAC Name |
2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]imidazo[4,5-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-2-24-16-13(23-18(24)19)9-11(10-21-16)17(25)20-8-7-15-22-12-5-3-4-6-14(12)26-15/h9-10H,2-8H2,1H3,(H2,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKLDRZQONZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)NCCC3=NC4=C(S3)CCCC4)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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